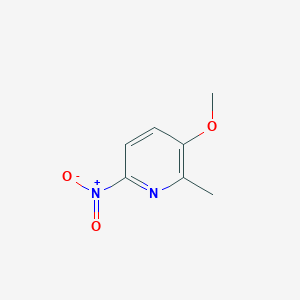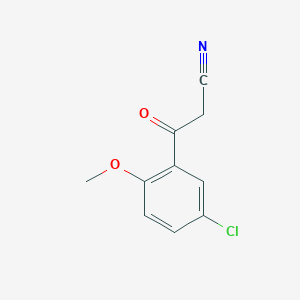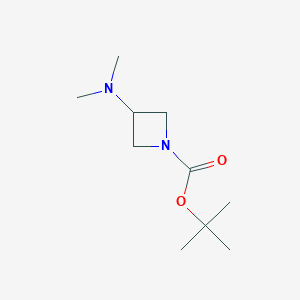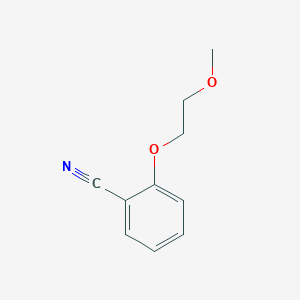
3-Methoxy-2-methyl-6-nitropyridine
Descripción general
Descripción
3-Methoxy-2-methyl-6-nitropyridine is an organic compound with the molecular formula C7H8N2O3 . It is a solid substance stored at ambient temperature .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular weight of 3-Methoxy-2-methyl-6-nitropyridine is 168.15 . The InChI code is 1S/C7H8N2O3/c1-5-6(12-2)3-4-7(8-5)9(10)11/h3-4H,1-2H3 .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
3-Methoxy-2-methyl-6-nitropyridine has a density of 1.3±0.1 g/cm3 . It has a boiling point of 311.8±22.0 °C at 760 mmHg and a melting point of 73-76 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Reissert-Kaufmann-type Reaction : This compound undergoes Reissert-Kaufmann-type reactions to produce cyano groups, leading to new routes for preparing nitropyridinecarboxylic acids (Eizo Matsumura, M. Ariga, Takahiko Ohfuji, 1970).
Oxidative Methylamination : It participates in oxidative methylamination reactions involving potassium permanganate and liquid methylamine (B. Szpakiewicz, Marian Wolniak, 1999).
Spectroscopic and Structural Analysis
- Vibrational Spectroscopy : The compound has been studied using vibrational spectroscopic techniques like FT-IR and FT-Raman, along with natural bond orbital analysis and molecular electrostatic potential surface mapping. This has provided insights into its molecular structure, stability, and chemical reactivity (M. Karnan, V. Balachandran, M. Murugan, 2012).
Nucleophilic Substitution Reactions
- Nucleophilic Aromatic Substitution : The compound's derivatives have been studied for nucleophilic aromatic substitution reactions, especially in the context of radiofluorination, which could have implications in the field of radiochemistry and nuclear medicine (N. Malik, C. Solbach, W. Voelter, H. Machulla, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
3-methoxy-2-methyl-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-6(12-2)3-4-7(8-5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKVFMZISSJYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628935 | |
| Record name | 3-Methoxy-2-methyl-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methyl-6-nitropyridine | |
CAS RN |
23904-02-1 | |
| Record name | 3-Methoxy-2-methyl-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1613310.png)
![4-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613312.png)











